molecular formula C16H12N2O B346701 4-(Benzyloxy)-1H-indole-2-carbonitrile

4-(Benzyloxy)-1H-indole-2-carbonitrile

Cat. No.: B346701
M. Wt: 248.28g/mol
InChI Key: JAODLVUOUFWKJU-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1H-indole-2-carbonitrile is a substituted indole derivative characterized by a benzyloxy group at the 4-position and a nitrile (-CN) group at the 2-position of the indole core. The benzyloxy moiety enhances steric bulk and lipophilicity, while the electron-withdrawing nitrile group influences electronic properties and reactivity.

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28g/mol

IUPAC Name

4-phenylmethoxy-1H-indole-2-carbonitrile

InChI

InChI=1S/C16H12N2O/c17-10-13-9-14-15(18-13)7-4-8-16(14)19-11-12-5-2-1-3-6-12/h1-9,18H,11H2

InChI Key

JAODLVUOUFWKJU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C#N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 4-(Benzyloxy)-1H-indole-2-carbonitrile and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield Key References
This compound -CN (C2), -OBn (C4) ~264.3 (calculated) Not reported Not reported N/A
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide -CONH-aryl (C2), -F (C5) 359.12 249–250 37.5%
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide -CONH-aryl (C2), -F (C5), -CH3 (aryl) 373.14 233–234 10%
3-(4-Fluorophenyl)-5-hydroxy-1-phenyl-1H-benzo[g]indole-4-carbonitrile (11a) Fused benzo[g]indole core, -CN (C4), -OH (C5) 344.35 250–252 50%
1-Benzyl-1H-indole-3-carbonitrile -CN (C3), -Bn (N1) 222.26 Not reported 63%
5-Cyanoindole -CN (C5) 142.15 Not reported Not reported
Key Observations:

Substituent Position and Electronic Effects: The benzyloxy group at C4 in the target compound introduces steric hindrance and lipophilicity, distinguishing it from simpler analogs like 5-cyanoindole . Fluorinated analogs (e.g., compounds in ) exhibit enhanced metabolic stability and altered electronic profiles due to the electron-withdrawing -F group . Fused-ring systems (e.g., benzo[g]indole in ) display extended conjugation, which may enhance photophysical properties but reduce solubility .

Synthetic Efficiency :

  • Yields for carboxamide-linked indoles () are lower (10–37.5%) compared to Pd-catalyzed methods for 1-benzyl-1H-indole-3-carbonitrile (63%) .
  • The absence of data for the target compound suggests further optimization may be required for its synthesis.

Physicochemical Properties

  • Lipophilicity: The benzyloxy group in this compound likely increases logP compared to unsubstituted indole-carbonitriles (e.g., 5-cyanoindole) .
  • Thermal Stability : High melting points (>200°C) are common among substituted indoles (e.g., 250–252°C for 11a in ), suggesting similar stability for the target compound .

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